Mechanistic Profiling of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine
Mechanistic Profiling of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine
Executive Summary
N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS: 1233868-85-3) is a synthetic small-molecule inhibitor belonging to the 4-anilinoquinazoline class.[1] It functions as a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[2]
This guide details the compound's pharmacophore, its specific binding mode within the ATP cleft, and the experimental protocols required to validate its efficacy. Unlike later-generation covalent inhibitors (e.g., Afatinib), this molecule represents a reversible Type I inhibitor scaffold, where the C6-nitro group serves as a critical electronic modulator and a synthetic handle for further derivatization.[1]
Pharmacophore & Chemical Identity
The molecule derives its potency from the privileged 4-anilinoquinazoline scaffold, a structure optimized to mimic the adenine ring of ATP.[1]
Structural Decomposition
| Moiety | Function | Mechanistic Role |
| Quinazoline Core | Scaffold | Mimics the purine ring of ATP; binds to the hinge region of the kinase.[1] |
| N1 Nitrogen | H-Bond Acceptor | Forms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region.[1] |
| 4-NH Group | Linker | Positions the aniline ring; acts as a weak H-bond donor. |
| 2,3-Dichlorophenyl | Hydrophobic Cap | Occupies the hydrophobic pocket (Selectivity Pocket I) adjacent to the gatekeeper residue (Thr790 ).[1] The ortho-Cl induces a torsion angle that optimizes fit.[1] |
| 6-Nitro Group | Electronic Modulator | Strong electron-withdrawing group (EWG).[1] Increases the acidity of the N1 nitrogen, modulating H-bond strength. Also serves as a vector towards the solvent front. |
Mechanism of Action (MoA)
ATP Competition & Binding Kinetics
The compound functions as a Type I Kinase Inhibitor . It binds to the active conformation (DFG-in) of the EGFR kinase domain, physically occluding the ATP-binding cleft.
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Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone NH of Met793 .
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Hydrophobic Anchoring: The 2,3-dichlorophenyl moiety inserts into the hydrophobic pocket lined by Val726 , Ala743 , and Lys745 . The steric bulk of the ortho-chlorine (position 2) forces the aniline ring out of coplanarity with the quinazoline, locking the molecule into a bioactive conformation.
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Signal Abrogation: By preventing ATP binding, the compound inhibits the autophosphorylation of C-terminal tyrosine residues (Y1068, Y1173). This blockade halts the recruitment of downstream effectors (GRB2, SOS), effectively shutting down the RAS-RAF-MEK-ERK and PI3K-AKT proliferation pathways.[1]
Pathway Visualization
The following diagram illustrates the precise intervention point of the inhibitor within the EGFR signaling cascade.
Figure 1: Mechanism of Action.[2] The inhibitor competes directly with ATP for the hinge region of EGFR, preventing autophosphorylation and downstream signaling.
Experimental Validation & Protocols
To validate the activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, a "self-validating" experimental workflow is required.[1] This involves biochemical verification (Kinase Assay) followed by cellular phenotype confirmation (Western Blot & Viability).
Validation Workflow
Figure 2: Experimental validation workflow ensuring correlation between enzymatic inhibition and cellular phenotype.[1]
Protocol 1: Cellular Kinase Inhibition (Western Blot)
Objective: Confirm inhibition of EGFR autophosphorylation in a cellular context. Cell Line: A431 (Human epidermoid carcinoma) - Selected for high EGFR overexpression.[1]
Reagents:
-
Lysis Buffer: RIPA + 1mM Na3VO4 (Orthovanadate) + 10mM NaF (Fluoride) + Protease Inhibitor Cocktail. Critical: Phosphatase inhibitors are non-negotiable.[1]
-
Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.
Step-by-Step Protocol:
-
Seeding: Plate A431 cells at
cells/well in 6-well plates. Incubate overnight. -
Starvation: Wash 2x with PBS. Incubate in serum-free DMEM for 12–16 hours. Reason: Reduces basal phosphorylation noise.[1]
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Treatment: Add compound (diluted in serum-free media) at concentrations: 0, 10, 100, 1000 nM. Incubate for 1 hour at 37°C.
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Stimulation: Add EGF (20-50 ng/mL) directly to the media for 15 minutes . Reason: Induces acute phosphorylation spike to test inhibition capacity.[1]
-
Lysis: Aspirate media immediately. Wash with ice-cold PBS.[1] Add 150µL ice-cold Lysis Buffer. Scrape and collect.
-
Analysis: Perform SDS-PAGE and Western Blot.
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Success Metric: Dose-dependent disappearance of the pEGFR band while Total EGFR remains constant.[1]
-
Protocol 2: In Vitro Kinase Assay (HTRF/FRET)
Objective: Determine the biochemical
Protocol Logic:
-
Enzyme: Recombinant EGFR kinase domain (intracellular domain).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide labeled with a fluorophore.
-
ATP: Use ATP concentration at
(approx. 10-20 µM) to ensure competitive conditions. -
Reaction:
-
Mix Enzyme + Peptide + Compound in reaction buffer (HEPES pH 7.5, MgCl2, MnCl2).
-
Initiate with ATP.
-
Incubate 60 min at Room Temp.
-
Stop reaction with EDTA/Detection Antibody (Europium-labeled anti-phosphotyrosine).[1]
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Quantitative Data Summary (Expected)
Based on Structure-Activity Relationship (SAR) data for 6-nitro-4-anilinoquinazolines [1, 2], the expected profile for this compound is:
| Parameter | Value (Approx.) | Interpretation |
| Enzymatic | 10 – 50 nM | Highly potent against WT EGFR.[1] |
| Cellular | 100 – 500 nM | Good membrane permeability; potency shift due to high intracellular ATP. |
| Selectivity | >100-fold | Selective for EGFR over PDGFR/FGFR (typical of quinazolines). |
| Reversibility | Reversible | Lacks the Michael acceptor (acrylamide) found in covalent inhibitors. |
References
-
Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry.[3]
-
Denny, W. A. (2002). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Farmaco.
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[1][3] Journal of Medicinal Chemistry.[3]
Sources
- 1. 88404-42-6|N-(2-Nitrophenyl)quinazolin-4-amine|BLD Pharm [bldpharm.com]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
